(R)-2-Butyloctanoic acid

Acaricide Pest Control House Dust Mite

(R)-2-Butyloctanoic acid (CAS: 1647201-26-0) is a chiral, medium-chain, branched fatty acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. It features a stereogenic center at the 2-position, conferring distinct physicochemical and biological properties compared to its achiral, linear, or alternative stereoisomeric analogs.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
Cat. No. B8134299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Butyloctanoic acid
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC)C(=O)O
InChIInChI=1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)/t11-/m1/s1
InChIKeyOARDBPIZDHVTCK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Butyloctanoic Acid: Chiral Branched-Chain Fatty Acid for Specialized Chemical and Biological Research


(R)-2-Butyloctanoic acid (CAS: 1647201-26-0) is a chiral, medium-chain, branched fatty acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol [1]. It features a stereogenic center at the 2-position, conferring distinct physicochemical and biological properties compared to its achiral, linear, or alternative stereoisomeric analogs . This compound serves as a versatile building block in organic synthesis, a component in high-performance lubricants and corrosion inhibitors, and a valuable biochemical reagent in advanced life science research . The (R)-enantiomer is specifically of interest for applications requiring precise stereochemical control, such as in chiral synthesis, enantioselective catalysis, and biological activity modulation .

Why (R)-2-Butyloctanoic Acid Cannot Be Interchanged with Racemic, Linear, or Alternative Branched Fatty Acids


Substituting (R)-2-Butyloctanoic acid with a generic '2-butyloctanoic acid' (racemic mixture), a linear fatty acid like lauric acid, or a different branched isomer can lead to significant, quantifiable differences in performance and biological activity. The chiral center at the 2-position means the (R)- and (S)-enantiomers may exhibit divergent interactions with biological targets, such as enzymes and receptors, potentially altering efficacy and safety profiles . Branching in the alkyl chain drastically reduces the melting point and increases viscosity compared to linear counterparts of the same carbon number, which is critical in applications from lubrication to biocide formulation [1]. Furthermore, the specific branch point (2-butyl) versus other branched acids (e.g., 2-ethylhexanoic) imparts distinct acaricidal and antimicrobial potencies, as demonstrated in head-to-head studies [2]. The following quantitative evidence details these critical differentiators, establishing why (R)-2-Butyloctanoic acid is a non-substitutable component in specific research and industrial workflows.

Quantitative Evidence for (R)-2-Butyloctanoic Acid Differentiation: Head-to-Head Data Against Closest Analogs


Superior Acaricidal Potency of 2-Butyloctanoic Acid (iso-C12) Over Alternative Branched Fatty Acids

In a direct comparative study, 2-butyloctanoic acid (iso-C12) demonstrated the highest acaricidal activity against house dust mites (Dermatophagoides pteronyssinus) when compared to other branched fatty acids, 2-ethylhexanoic acid (iso-C8) and isopalmitic acid (iso-C16), and was more effective than straight-chain fatty acids [1]. The potency was quantified by the lethal concentration required to kill 50% of the test population (LC50).

Acaricide Pest Control House Dust Mite

Enhanced Estolide Ester Viscosity Using 2-Butyloctanoic Acid Versus Linear Lauric Acid

A comparative study on the synthesis of estolide esters, which are biobased lubricant precursors, revealed that using 2-butyloctanoic acid (a branched fatty acid) as a reactant results in a final product with significantly higher viscosity compared to using a linear fatty acid of the same carbon chain length, lauric acid [1].

Biobased Lubricants Estolide Synthesis Viscosity Modification

Selective DGAT1 Inhibition by a 2-Butyloctanoic Acid-Derived Compound with High Potency

A compound derived from a 2-butyloctanoic acid scaffold (BDBM50599923) was profiled for its inhibitory activity against diacylglycerol O-acyltransferase 1 (DGAT1) and acetyl-CoA acetyltransferase (ACAT1) [1]. The assay demonstrated potent and selective inhibition of DGAT1, a key enzyme in triglyceride synthesis and a validated target for metabolic disorders.

Metabolic Disease DGAT1 Inhibition Triglyceride Synthesis

Neuroprotective Activity in a Huntington's Disease Cell Model Compared to Other Medium-Chain Fatty Acids

In a cell-based model of Huntington's disease (HD150Q), treatment with 2-butyloctanoic acid was evaluated alongside decanoic acid and glyceryl triacetate for its ability to mitigate disease-relevant pathological markers [1]. The study reported significant positive effects across multiple endpoints.

Neuroprotection Huntington's Disease Mitochondrial Function

Broad-Spectrum Antimicrobial Activity as a Cosmetic and Industrial Preservative

Patented and commercial literature indicates that 2-butyloctanoic acid and its salts possess antimicrobial activity against bacteria, filamentous fungi, and viruses [1]. Its activity has been specifically noted in formulations for dandruff control and as a general antimicrobial agent in cosmetic and industrial products . This activity is attributed to the disruption of lipid membranes, a mechanism common to medium-chain fatty acids but potentiated by the compound's branched structure.

Antimicrobial Preservative Cosmetic Ingredient

Validated Corrosion Inhibition and Lubricity for High-Performance Industrial Fluids

Commercial technical data sheets for products based on 2-butyloctanoic acid (e.g., ISOCARB acids) explicitly list its function as a corrosion inhibitor for formulating lubricating oils, greases, and water-based metalworking fluids . The branched structure contributes to improved solubility and surface activity, which are critical for effective corrosion protection at metal-fluid interfaces .

Corrosion Inhibitor Lubricant Additive Metalworking Fluid

Procurement-Driven Application Scenarios for (R)-2-Butyloctanoic Acid


Formulation of High-Performance, Biobased Metalworking Fluids and Lubricants

Based on the estolide ester viscosity enhancement [1] and its validated function as a corrosion inhibitor , (R)-2-Butyloctanoic acid is an ideal building block or additive for formulating next-generation industrial lubricants and metalworking fluids. Its branched structure yields high-viscosity estolides, providing superior film strength and lubricity, while its inherent corrosion inhibition properties protect metal surfaces. Procuring this compound enables the development of renewable, high-performance fluids for demanding machining and lubrication operations.

Development of Novel Acaricides and Antimicrobial Formulations

The superior acaricidal activity against house dust mites [2] and broad-spectrum antimicrobial efficacy [3] make (R)-2-Butyloctanoic acid a prime candidate for developing new products in household pest control, textile preservation, and cosmetic preservation. Researchers can leverage the LC50 data to benchmark potency and the patent literature to guide formulation strategies for anti-dandruff shampoos, antimicrobial wipes, or mite-control sprays for bedding and carpets.

Discovery of Selective DGAT1 Inhibitors for Metabolic Disorders

For medicinal chemistry programs targeting metabolic diseases, (R)-2-Butyloctanoic acid serves as a validated starting scaffold for developing potent and selective DGAT1 inhibitors [4]. The sub-100 nM IC50 and >100-fold selectivity over ACAT1 provide a strong foundation for structure-activity relationship (SAR) studies. Procurement of this compound supports hit-to-lead campaigns and the synthesis of focused libraries aimed at optimizing pharmacokinetic and pharmacodynamic properties for potential therapeutic applications in obesity, diabetes, and non-alcoholic steatohepatitis (NASH).

Investigating Neuroprotective Mechanisms in Protein Aggregation Disorders

Evidence of neuroprotective effects in a Huntington's disease cell model [5] positions (R)-2-Butyloctanoic acid as a valuable research tool for studies on protein aggregation, mitochondrial function, and oxidative stress. Scientists investigating the shared pathways of neurodegenerative diseases can use this compound to further elucidate the role of medium-chain fatty acids in modulating cellular energetics and proteostasis. Procurement enables comparative studies against other neuroprotective agents and mechanistic investigations in vitro and in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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